molecular formula C15H17BrN4O3S B2848052 N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 915189-02-5

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2848052
CAS No.: 915189-02-5
M. Wt: 413.29
InChI Key: AJXTYOPENVIQIY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, a morpholinomethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the morpholinomethyl group: This step involves the reaction of the oxadiazole intermediate with morpholine and formaldehyde in the presence of an acid catalyst.

    Attachment of the bromophenyl group: The final step involves the reaction of the morpholinomethyl-oxadiazole intermediate with 4-bromophenyl isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S/c16-11-1-3-12(4-2-11)17-13(21)10-24-15-19-18-14(23-15)9-20-5-7-22-8-6-20/h1-4H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXTYOPENVIQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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